2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core substituted with dimethyl and pentafluoroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dimethylcyclohexa-2,4-dien-1-one with pentafluoroaniline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures would be implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound has a similar cyclohexa-dienone core but different substituents, leading to distinct chemical properties.
2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one: Another similar compound with different substituents that influence its reactivity and applications.
Uniqueness
2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the pentafluoroanilino group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
831243-05-1 |
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Molecular Formula |
C15H10F5NO |
Molecular Weight |
315.24 g/mol |
IUPAC Name |
2,4-dimethyl-6-[(2,3,4,5,6-pentafluorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H10F5NO/c1-6-3-7(2)15(22)8(4-6)5-21-14-12(19)10(17)9(16)11(18)13(14)20/h3-5,22H,1-2H3 |
InChI Key |
ASQCVQIRERNACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F)O)C |
Origin of Product |
United States |
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